molecular formula C19H19BrClFN2O2S B2911308 1-(4-chlorophenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106749-40-9

1-(4-chlorophenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2911308
CAS No.: 1106749-40-9
M. Wt: 473.79
InChI Key: XSNFJAOJZMLOOB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-chlorophenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a bicyclic heterocyclic salt featuring an imidazo[2,1-b][1,3]thiazinium core. Key structural attributes include:

  • 1-(4-Chlorophenyl): A chlorinated aromatic ring at position 1, contributing electron-withdrawing effects.
  • 3-(2-Fluoro-4-Methoxyphenyl): A fluorinated and methoxy-substituted aromatic ring at position 3, modulating electronic and steric properties.
  • Bromide Counterion: Balances the cationic charge of the imidazo-thiazinium system.

This compound’s molecular formula is inferred as C₂₀H₁₉BrClFN₂O₃S (calculated molecular weight: ~528.84 g/mol), though exact physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-fluoro-4-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN2O2S.BrH/c1-25-15-7-8-16(17(21)11-15)19(24)12-22(14-5-3-13(20)4-6-14)18-23(19)9-2-10-26-18;/h3-8,11,24H,2,9-10,12H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNFJAOJZMLOOB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=C(C=C4)Cl)O)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a novel imidazo-thiazine derivative with potential therapeutic applications. Its unique structure suggests a variety of biological activities, particularly in the fields of oncology and neurology. This article reviews the current understanding of its biological activity based on empirical studies and theoretical analyses.

  • Molecular Formula : C20H22BrFN2O2S
  • Molecular Weight : 453.4 g/mol
  • CAS Number : 1101794-57-3

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Antitumor Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism appears to involve the inhibition of critical signaling pathways associated with cell proliferation and survival.
  • Anticonvulsant Properties : The imidazo-thiazine scaffold has been associated with anticonvulsant activity in various models. The compound's ability to modulate neurotransmitter systems may contribute to its effectiveness in reducing seizure activity.
  • Anti-inflammatory Effects : Some derivatives of imidazo-thiazine compounds have shown promise in inhibiting pro-inflammatory cytokines, suggesting that this compound may have similar properties.

Antitumor Activity

A series of in vitro studies have been conducted to assess the cytotoxicity of the compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism
A549 (Lung)5.0Inhibition of EGFR signaling
MCF-7 (Breast)8.5Induction of apoptosis
HeLa (Cervical)6.0Cell cycle arrest

Anticonvulsant Activity

The anticonvulsant properties were evaluated using the maximal electroshock seizure (MES) test:

CompoundDose (mg/kg)Protection (%)
Test Compound30100
Standard Drug30100

Case Study 1: Antitumor Efficacy

In a study published by , the compound was tested against a panel of cancer cell lines. Results demonstrated a dose-dependent cytotoxic effect, particularly notable in A549 cells where the IC50 was recorded at 5 µM. The study concluded that the compound's mechanism involved apoptosis induction through mitochondrial pathways.

Case Study 2: Anticonvulsant Activity

A research article highlighted its efficacy in preventing seizures in rodent models using the MES test. The compound was found to completely protect against seizures at a dose of 30 mg/kg, comparable to established anticonvulsants .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares the target compound with structurally related imidazo-thiazinium or imidazo-thiazole derivatives from the evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Target Compound 1-(4-ClPh), 3-(2-F-4-MeOPh), 3-OH C₂₀H₁₉BrClFN₂O₃S* ~528.84 Unique dual halogen (Cl, F) and polar groups
1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide 1-(4-ClPh), 3-(4-MeOPh), 3-OH C₁₉H₂₀BrClN₂O₃S 479.85 Lacks fluorine; simpler substitution pattern
1-(4-Ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide 1-(4-EtOPh), 3-(2-F-4-MeOPh), 3-OH C₂₁H₂₄BrFN₂O₃S 483.4 Ethoxy replaces chloro; similar halogenation
2-(4-Methoxyphenyl)-1-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide 1-(4-NO₂Ph), 2-(4-MeOPh) C₁₉H₁₈BrN₃O₃S 448.3 Nitro group enhances electron deficiency
7-(4-Ethoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide 7-(4-EtOPh), 6-Ph C₁₉H₁₉BrN₂OS 403.34 Thiazole core; lacks hydroxy group

Key Structural and Functional Differences

Halogenation vs. Replacing chloro with ethoxy () reduces electron withdrawal but increases lipophilicity.

Nitro Group vs. Hydroxy Group :

  • The nitro-substituted derivative () exhibits stronger electron-withdrawing properties, which may influence redox behavior or binding affinity in biological systems .

Pharmacological and Physicochemical Implications

  • Solubility: The hydroxyl group in the target compound may improve aqueous solubility relative to non-hydroxylated analogues (e.g., ) .
  • Bioactivity : Fluorine and chloro substituents are often associated with enhanced bioavailability and target binding in medicinal chemistry, though specific activity data for these compounds are unavailable .
  • Synthetic Accessibility : and suggest that condensation reactions with phenacyl bromides are common synthetic routes for such heterocycles, though yields and purity depend on substituent compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.